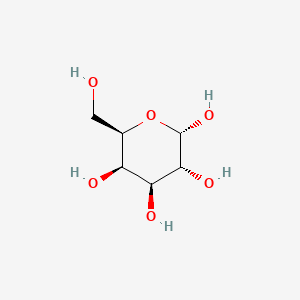

alpha-D-Galactopyranose

Description

Alpha-D-Galactose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Alpha D-Galactose has been reported in Cuphea appendiculata, Primula veris, and other organisms with data available.

GALACTOSE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

D-Galactose is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-PHYPRBDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189974 | |

| Record name | alpha-D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

683.0 mg/mL | |

| Record name | D-Galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3646-73-9 | |

| Record name | α-D-Galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3646-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galactose [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003646739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Galactopyranose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IOF6H4H77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 °C | |

| Record name | D-Galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

alpha-D-Galactopyranose structure and stereochemistry

An In-Depth Technical Guide to the Structure and Stereochemistry of alpha-D-Galactopyranose

Introduction

This compound is the cyclic hemiacetal form of the monosaccharide D-galactose.[1][2] As a C-4 epimer of glucose, it is a fundamental building block in various biologically significant molecules, including the disaccharide lactose, blood group antigens, and cell surface glycoproteins and glycolipids.[3] Its specific three-dimensional structure and stereochemistry are critical for molecular recognition events, enzymatic processing, and its overall function in biological systems. This guide provides a detailed examination of its structure, the experimental methods used for its characterization, and its role in biological recognition.

Molecular Structure and Stereochemistry

D-Galactose, an aldohexose, exists in equilibrium between its open-chain and cyclic forms. The pyranose form, a six-membered ring containing five carbon atoms and one oxygen atom, is the most stable in solution. The cyclization occurs through the nucleophilic attack of the hydroxyl group on C-5 onto the aldehyde carbon (C-1), creating a new stereocenter known as the anomeric carbon.

Haworth Projection

The Haworth projection is a conventional way to represent the cyclic structure of monosaccharides in a simplified three-dimensional perspective.[4] For this compound, the key stereochemical features are:

-

Anomeric Carbon (C-1): The hydroxyl group is positioned below the plane of the ring, which defines it as the alpha (α) anomer.[1][5]

-

C-2 and C-3: The hydroxyl groups are directed down and up, respectively.

-

C-4: The hydroxyl group is positioned above the plane of the ring, distinguishing it from glucose where this group is below the plane.

-

C-5: The exocyclic hydroxymethyl group (-CH2OH) is positioned above the plane of the ring for the D-configuration.[5]

References

Biological Functions of alpha-D-Galactopyranose in Cellular Processes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: alpha-D-Galactopyranose, a C-4 epimer of glucose, is a fundamental monosaccharide that plays a pivotal role in a myriad of cellular processes.[1] Beyond its role as a metabolic intermediate, it is a crucial structural component of complex glycoconjugates, including glycoproteins and glycolipids, which are integral to cell-cell recognition, signaling, and adhesion.[2][3] This technical guide provides an in-depth exploration of the core biological functions of this compound, detailing its involvement in metabolic pathways, its function as a molecular recognition motif, and its significance in human health and disease. The document includes quantitative data on its interactions, detailed experimental protocols for its study, and visual diagrams of key cellular pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound

This compound is the aldehydic, six-carbon monosaccharide (aldohexose) that represents the biologically active anomer of D-galactose.[2] In aqueous solution, galactose exists in equilibrium between its open-chain form and its cyclic pyranose forms, with the alpha and beta anomers differing in the orientation of the hydroxyl group at the anomeric carbon (C1). The interconversion between these anomers is catalyzed by the enzyme galactose mutarotase (B13386317) (GALM).[4] While beta-D-galactose is also common, this compound is the specific substrate for key enzymes in metabolic pathways and is frequently found as a terminal residue in glycans, where it mediates critical biological interactions.[4] Its functions range from serving as a carbon source for energy production to acting as a specific ligand for protein binding in processes like immune response and development.[3][5]

Core Metabolic Pathways Involving this compound

The primary route for galactose metabolism in most organisms is the Leloir pathway, which converts galactose into glucose-1-phosphate, an intermediate that can readily enter glycolysis.

2.1 The Leloir Pathway This four-step enzymatic pathway is essential for the utilization of dietary galactose, primarily derived from the hydrolysis of lactose.[6] The pathway begins with the phosphorylation of this compound.

-

Anomer Conversion: Beta-D-galactose, released from lactose, is first converted to this compound by galactose mutarotase (GALM) .[6]

-

Phosphorylation: Galactokinase (GALK) phosphorylates this compound at the C1 position, using ATP to form galactose-1-phosphate. This step traps the sugar inside the cell.

-

Uridyl Transfer: Galactose-1-phosphate uridyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate. This reaction yields UDP-galactose and glucose-1-phosphate.

-

Epimerization: UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, regenerating the substrate for the GALT reaction and providing UDP-galactose for biosynthetic processes like glycosylation.[4]

Defects in the enzymes of the Leloir pathway, particularly GALT, lead to the genetic disorder galactosemia, characterized by the toxic accumulation of galactose and galactose-1-phosphate.[7]

Role in Glycoconjugate Biosynthesis

This compound is a vital building block for the synthesis of glycans that are subsequently attached to proteins and lipids. These glycoconjugates are displayed on the cell surface and play crucial roles in cellular communication.

-

N-linked and O-linked Glycosylation: UDP-galactose serves as the donor substrate for galactosyltransferases in the Golgi apparatus, which add galactose residues to growing glycan chains on proteins.[8]

-

Cell-Cell Recognition: Terminal alpha-galactosyl residues on cell surface glycoproteins and glycolipids act as recognition markers.[3] For instance, the alpha-Gal epitope (Galα1-3Galβ1-4GlcNAc-R) is a prominent antigen on the cells of non-primate mammals.[3] Humans and Old World monkeys possess natural antibodies against this epitope, leading to hyperacute rejection in xenotransplantation.[3]

-

Pathogen Binding: Many pathogens exploit host cell surface galactose residues for attachment and entry.

-

Dystroglycan Glycosylation: The proper O-mannosylation of α-dystroglycan, a protein essential for connecting the cytoskeleton to the extracellular matrix in muscle and nerve cells, is critical for its function.[9] Aberrant glycosylation, often involving galactose, underlies a group of congenital muscular dystrophies known as α-dystroglycanopathies.[9]

Function in Cellular Recognition and Signaling

The terminal presentation of this compound on glycans allows it to function as a specific ligand for a class of carbohydrate-binding proteins known as lectins.

4.1 Lectin Binding Lectins mediate a wide range of biological phenomena by recognizing and binding to specific carbohydrate structures. Galectins, a family of lectins defined by their affinity for β-galactosides, are crucial, but other lectins specifically recognize the alpha-anomer.

-

Griffonia simplicifolia Isolectin B4 (GS-IB4): This plant lectin binds with high specificity to terminal α-D-galactosyl residues and is widely used as a histological marker for endothelial cells and certain neuronal populations.[3]

-

Immune Response: As mentioned, the interaction between the alpha-Gal epitope and human anti-Gal IgM is a potent immune recognition event.[3] This recognition is a key factor in the immune response to certain pathogens and in xenograft rejection.

4.2 The Yeast GAL Network: A Model for Gene Regulation In the yeast Saccharomyces cerevisiae, galactose acts as a signaling molecule that induces the expression of genes required for its own metabolism.[5] This regulatory circuit, known as the GAL network, is a classic model for understanding cellular memory and decision-making.[5] When galactose is present and glucose is absent, galactose binds to the transducer protein Gal3p, causing a conformational change that allows it to sequester the repressor protein Gal80p in the cytoplasm. This releases the transcription factor Gal4p, which then activates the transcription of the GAL structural genes (e.g., GAL1, GAL7, GAL10).[5]

Quantitative Analysis of Molecular Interactions

The biological functions of this compound are underpinned by specific molecular interactions with proteins. Quantifying the affinity and kinetics of these interactions is crucial for research and drug development.

Table 1: Inhibition of α-Galactosidases by Galactose Analogs This table provides inhibition constants (Ki) for methyl α-D-galactopyranoside, a compound structurally similar to this compound, against α-galactosidases from Debaryomyces hansenii. This data is representative of the values obtained in enzyme inhibition studies.[10]

| Enzyme Source | Inhibitor | Inhibition Type | Ki (mM) |

| Debaryomyces hansenii (extracellular) | Methyl α-D-galactopyranoside | Competitive | 0.82[10] |

| Debaryomyces hansenii (intracellular) | Methyl α-D-galactopyranoside | Competitive | 1.12[10] |

Table 2: Illustrative Lectin Binding Parameters Specific binding data for this compound itself is varied and depends heavily on the lectin and the context of the glycan. This table illustrates the type of quantitative data, such as the dissociation constant (Kd), that can be obtained from techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for galactose-containing ligands.[10]

| Lectin | Ligand | Technique | Kd (µM) |

| Galectin-3 | Lactose (Galβ1-4Glc) | ITC | 200[10] |

| Peanut Agglutinin (PNA) | D-Galactose | SPR | 120[10] |

| Your Lectin of Interest | α-D-Galactopyranose | ITC/SPR | To Be Determined |

Key Experimental Protocols

Studying the roles of this compound requires robust biochemical and cell-based assays. The following sections detail the methodologies for key experiments.

6.1 α-Galactosidase Inhibition Assay (Fluorometric) This protocol describes a high-throughput assay to screen for inhibitors of α-galactosidase activity using a fluorogenic substrate.[10][11]

Materials:

-

α-Galactosidase enzyme

-

4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal), the fluorogenic substrate

-

Test inhibitor (e.g., 6-O-Methyl-alpha-D-galactopyranose)[10]

-

Assay Buffer (e.g., 50 mM Citric Acid, 176 mM K₂HPO₄, pH 5.9)[10]

-

Stop Solution (e.g., 0.5 M Glycine, pH 10.4)

-

384-well black, clear-bottom plates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~445 nm)[11]

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in Assay Buffer.

-

Assay Plate Setup: Add 10 µL of the desired inhibitor concentrations to the wells of a 384-well plate. For control wells, add 10 µL of Assay Buffer.[10]

-

Substrate Addition: Add 10 µL of the 4-MU-α-Gal substrate solution to all wells.[10]

-

Reaction Initiation: Initiate the reaction by adding 20 µL of the α-galactosidase solution to each well.[10]

-

Incubation: Incubate the plate at room temperature or 37°C for 20-60 minutes, protected from light.[10]

-

Reaction Termination: Stop the reaction by adding 30 µL of Stop Solution to each well.[10]

-

Data Acquisition: Measure the fluorescence intensity of each well using a plate reader.

-

Data Analysis: Subtract background fluorescence, calculate the percentage of inhibition for each inhibitor concentration, and plot a dose-response curve to determine the IC₅₀ value.

6.2 Lectin-Carbohydrate Binding Assay (Isothermal Titration Calorimetry - ITC) ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[10]

Materials:

-

Purified lectin of interest

-

α-D-Galactopyranose or a relevant galactoside ligand

-

ITC Buffer (e.g., PBS or HEPES, pH 7.4). Both protein and ligand must be in the exact same buffer.

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation: Dissolve both the lectin and the ligand in the same batch of degassed ITC buffer. Accurately determine the concentrations.

-

ITC Setup: Load the lectin solution (e.g., 10-50 µM) into the sample cell of the calorimeter. Load the ligand solution (e.g., 10-20 times the lectin concentration) into the injection syringe.[10]

-

Titration: Set the experimental parameters (temperature, stirring speed, injection volume, spacing). Perform a series of small, sequential injections of the ligand into the sample cell.

-

Data Acquisition: The instrument measures the heat change after each injection until the binding sites are saturated.

-

Data Analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.

6.3 Analysis of Cell Surface Glycosylation by Flow Cytometry This protocol describes a competitive binding assay to assess the presence of specific galactose epitopes on the cell surface using a fluorescently labeled lectin.[10]

Materials:

-

Live cells in suspension

-

Fluorescently labeled lectin (e.g., FITC-GS-IB4)

-

Unlabeled competitor ligand (e.g., this compound)

-

Flow Cytometry Buffer (e.g., cold PBS with 1% BSA)

-

Flow Cytometer

Procedure:

-

Cell Preparation: Harvest and wash cells, then resuspend in cold Flow Cytometry Buffer to a known concentration (e.g., 1x10⁶ cells/mL).

-

Competitive Inhibition: Aliquot cells into tubes. To experimental tubes, add various concentrations of the unlabeled competitor ligand (this compound). Incubate for 30-60 minutes at 4°C.[10]

-

Lectin Staining: Add the fluorescently labeled lectin to all tubes at a predetermined optimal concentration. Incubate for 30 minutes at 4°C in the dark.[10]

-

Washing: Wash the cells two to three times with cold buffer to remove unbound lectin.

-

Data Acquisition: Resuspend the final cell pellet in buffer and analyze on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

-

Data Analysis: A decrease in MFI in the presence of the competitor indicates specific binding of the lectin to the galactose-containing epitopes on the cell surface.

Conclusion and Future Directions

This compound is a deceptively simple molecule with a profound and multifaceted impact on cellular biology. Its roles as a central metabolite, a key structural element of information-rich glycans, and a specific signaling molecule highlight its importance in maintaining cellular homeostasis and mediating complex biological events. Understanding these functions at a quantitative and mechanistic level is essential for deciphering the grammar of the "glycocode." For drug development professionals, the pathways and interactions involving this compound present numerous therapeutic opportunities, from developing inhibitors for α-galactosidase in Fabry disease to designing glycomimetic drugs that can block pathogenic adhesion or modulate immune responses. Future research will continue to unravel the intricate ways this fundamental sugar governs cellular life.

References

- 1. echemi.com [echemi.com]

- 2. CAS 3646-73-9: α-D-Galactopyranose | CymitQuimica [cymitquimica.com]

- 3. Differential recognition by proteins of alpha-galactosyl residues on endothelial cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and Function of the d-Galactose Network in Enterobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The yeast galactose network as a quantitative model for cellular memory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. This compound | C6H12O6 | CID 439357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GalNAc-Transferases in Cancer [mdpi.com]

- 9. Dystroglycan glycosylation and its role in α-dystroglycanopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

alpha-D-Galactopyranose metabolic pathways in microorganisms

An In-depth Technical Guide to α-D-Galactopyranose Metabolic Pathways in Microorganisms

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-D-Galactopyranose, a C-4 epimer of glucose, is a critical monosaccharide in the metabolism of numerous microorganisms.[1] Its utilization is primarily governed by the highly conserved Leloir pathway, which facilitates its conversion into intermediates of glycolysis.[2][3] The study of galactose metabolism is not only fundamental to understanding microbial physiology but also serves as a paradigm for eukaryotic gene regulation and has significant implications for human health, particularly in the context of the genetic disorder galactosemia.[3][4] Beyond the canonical Leloir pathway, various microorganisms have evolved alternative routes for galactose assimilation, highlighting the metabolic diversity and adaptability of microbial life.[4][5] This guide provides a comprehensive overview of the core and alternative pathways of galactose metabolism in bacteria, yeast, and archaea, details the regulatory networks that control these pathways, presents key quantitative data, and outlines relevant experimental protocols.

The Core Metabolic Route: The Leloir Pathway

Discovered by Luis F. Leloir, this pathway is the principal route for galactose catabolism, converting it into the glycolytic intermediate glucose-6-phosphate.[2][6] The pathway is remarkably conserved across life, from bacteria to humans.[3][7] It comprises a series of enzymatic steps that chemically modify galactose to allow its entry into central carbon metabolism.[8][9]

The key enzymatic reactions are as follows:

-

Mutarotation: The pathway begins with the conversion of β-D-galactose, the anomer typically released from lactose (B1674315) hydrolysis, into α-D-galactose by the enzyme galactose mutarotase (GALM; EC 5.1.3.3). This step is crucial because the subsequent enzyme, galactokinase, is specific for the α-anomer.[2]

-

Phosphorylation: Galactokinase (GALK; EC 2.7.1.6) phosphorylates α-D-galactose at the C-1 position using ATP, yielding galactose-1-phosphate (Gal-1-P).[1][3] This reaction traps galactose inside the cell.

-

Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT; EC 2.7.7.12) catalyzes the central reaction of the pathway. It transfers a UMP moiety from UDP-glucose to Gal-1-P, producing UDP-galactose and glucose-1-phosphate.[10][11] This reaction proceeds via a double displacement mechanism involving a covalent uridylyl-enzyme intermediate.[11][12]

-

Epimerization: UDP-galactose 4-epimerase (GALE; EC 5.1.3.2) interconverts UDP-galactose and UDP-glucose, regenerating the substrate for the GALT reaction and ensuring a continuous flow through the pathway.[2][10]

-

Isomerization: The glucose-1-phosphate generated by GALT is converted to glucose-6-phosphate by phosphoglucomutase (PGM).[8][13] Glucose-6-phosphate can then enter glycolysis or the pentose (B10789219) phosphate (B84403) pathway.[14]

Caption: The core Leloir Pathway for α-D-Galactose metabolism.

Alternative Metabolic Pathways

While the Leloir pathway is predominant, several microorganisms utilize alternative routes, particularly when one of the core enzymes is absent or non-functional.[4][15]

De Ley-Doudoroff Pathway

Some bacteria possess the De Ley-Doudoroff pathway, which involves the oxidation of D-galactose to D-galactono-1,4-lactone, followed by hydrolysis and dehydration to form 2-keto-3-deoxy-6-phosphogalactonate (KDPGal), an intermediate of the Entner-Doudoroff pathway.

Tagatose-6-Phosphate Pathway

Observed in lactic acid bacteria like Lactococcus lactis, this pathway involves the import of galactose via the phosphotransferase system (PTS), yielding galactose-6-phosphate.[16] This is then isomerized to tagatose-6-phosphate, phosphorylated to tagatose-1,6-bisphosphate, and subsequently cleaved by an aldolase (B8822740) into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), both of which are glycolytic intermediates.[16]

Fungal Alternative Pathway (Oxidative)

In fungi such as Aspergillus nidulans, an alternative pathway exists that allows growth on galactose even in the absence of galactokinase.[5] This route involves the reduction of galactose to galactitol, which is then oxidized to L-sorbose. L-sorbose is subsequently phosphorylated by a hexokinase and enters downstream metabolic pathways.[5]

Archaeal Pathways (Pyrococcus furiosus)

The hyperthermophilic archaeon Pyrococcus furiosus utilizes a modified Embden-Meyerhof pathway for sugar metabolism that is NAD(P)H-independent and involves several unique tungsten-containing oxidoreductases.[17][18] While it prefers starch and maltose, its galactose metabolism is less characterized but is presumed to feed into this unique glycolytic scheme.[18][19] The sugar kinases in P. furiosus are notable for using ADP instead of ATP.[18]

Caption: Overview of alternative galactose metabolic pathways in microorganisms.

Regulation of Galactose Metabolism

Galactose utilization is tightly regulated at the transcriptional level to ensure that the enzymes are synthesized only when galactose is available and a preferred carbon source, like glucose, is absent.

Regulation in Escherichia coli

In E. coli, the genes for the Leloir pathway (galE, galT, galK) are organized into the gal operon. Regulation is mediated by two repressors, GalR and GalS , and the global activator cAMP receptor protein (CRP) .[20]

-

Repression: In the absence of galactose, the GalR repressor binds to two operator sites, one upstream of the promoter (O_E) and one within the galE gene (O_I), causing DNA looping and blocking transcription.[20][21]

-

Induction: Intracellular galactose acts as an inducer, binding to GalR and causing it to dissociate from the DNA, thus relieving repression.

-

Catabolite Repression: In the absence of glucose, high levels of cAMP lead to the formation of the CRP-cAMP complex, which binds to a site between the two promoters of the gal operon.[20] This complex stimulates transcription from the P1 promoter while inhibiting the P2 promoter.[20]

Caption: Transcriptional regulation of the gal operon in E. coli.

Regulation in Saccharomyces cerevisiae

Yeast galactose metabolism provides a classic model for eukaryotic gene regulation. The structural GAL genes (GAL1, GAL7, GAL10) are controlled by a sophisticated genetic switch involving three key proteins:[8][13]

-

Gal4p: A transcriptional activator that binds to Upstream Activating Sequences (UASg) near the GAL gene promoters.

-

Gal80p: A repressor that binds to Gal4p in the absence of galactose, masking its activation domain and preventing transcription.

-

Gal3p: A sensor and signal transducer. In the presence of galactose and ATP, Gal3p undergoes a conformational change, binds to Gal80p in the nucleus, and relieves its repression of Gal4p.[8]

-

Glucose Repression: In the presence of glucose, the GAL genes are strongly repressed through the action of the Mig1p repressor, which recruits a co-repressor complex to silence the genes.[9][13]

Caption: The GAL genetic switch in Saccharomyces cerevisiae.

Quantitative Data

The kinetic properties of the Leloir pathway enzymes have been characterized in various organisms. This data is crucial for metabolic modeling and understanding the molecular basis of galactosemia.

Table 1: Kinetic Parameters of Leloir Pathway Enzymes

| Enzyme | Organism | Substrate | K_m | V_max / k_cat | Reference(s) |

| Galactokinase (GALK) | Saccharomyces cerevisiae | D-Galactose | 0.6 mM | >150x E. coli GALK | [22] |

| Pig Liver | D-Galactose | - | - | [23][24] | |

| Pig Liver | MgATP²⁻ | - | - | [23][24] | |

| Galactose-1-Phosphate Uridylyltransferase (GALT) | Escherichia coli (Wild-Type) | UDP-Glucose | - | 281 s⁻¹ (uridylylation) | [11] |

| Escherichia coli (Wild-Type) | Gal-1-P | - | 166 s⁻¹ (deuridylylation) | [11] | |

| Human (Erythrocytes) | Gal-1-P | 0.38 mmol/L | 23.8 µmol·(gHgb)⁻¹·h⁻¹ (mean activity) | [25] | |

| Human (Erythrocytes) | UDP-Glucose | 0.071 mmol/L | 23.8 µmol·(gHgb)⁻¹·h⁻¹ (mean activity) | [25] |

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison requires consulting the original literature.

Experimental Protocols

Studying galactose metabolic pathways involves a range of biochemical and genetic techniques.[26] Enzyme activity assays are fundamental for characterizing the pathway and diagnosing related disorders.

Protocol: Galactokinase (GALK) Coupled Enzyme Assay

This method indirectly measures GALK activity by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.[27]

Principle:

-

GALK: Galactose + ATP → Galactose-1-P + ADP

-

Pyruvate Kinase (PK): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate

-

Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of decrease in absorbance at 340 nm, due to NADH oxidation, is proportional to the GALK activity.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8) containing MgCl₂, PEP, KCl, NADH, and an excess of coupling enzymes (PK and LDH).

-

Sample Preparation: Prepare a cell or tissue lysate containing the GALK enzyme. Determine the total protein concentration of the lysate.

-

Assay Initiation: Add the lysate and D-galactose substrate to the reaction mixture in a cuvette.

-

Measurement: Initiate the reaction by adding ATP. Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

Calculation: Calculate the enzyme activity from the linear rate of absorbance change, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Caption: Experimental workflow for a coupled galactokinase (GALK) activity assay.

Protocol: Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay

This is an indirect, multi-step enzymatic assay where GALT is the rate-limiting step. The final reaction produces NADPH, which can be measured fluorometrically or spectrophotometrically.[28][29]

Principle:

-

GALT: Gal-1-P + UDP-Glucose → UDP-Galactose + Glucose-1-P

-

Phosphoglucomutase (PGM): Glucose-1-P → Glucose-6-P

-

Glucose-6-Phosphate Dehydrogenase (G6PDH): Glucose-6-P + NADP⁺ → 6-Phosphoglucono-δ-lactone + NADPH + H⁺

The rate of NADPH production is directly proportional to GALT activity.

Methodology:

-

Sample Preparation: Prepare cell or tissue lysates. A minimum of 10 µg of total protein is recommended for reliable results.[28] Samples should be run in duplicate.

-

Reaction Setup:

-

Sample Wells: To each sample well in a 96-well plate, add the cell lysate.

-

Control Wells: A control reaction lacking the Gal-1-P substrate is crucial to account for any background NADP⁺ reduction.[28]

-

-

Reagent Addition:

-

Add a "Reaction Buffer" containing UDP-Glucose, NADP⁺, and other necessary cofactors to one set of duplicates.

-

Add a "Control Buffer" (identical to the reaction buffer but lacking Gal-1-P) to the other set of duplicates.[28]

-

-

Incubation: Incubate the plate at 37°C for a fixed time (e.g., 1.5 hours).[28]

-

Measurement: Measure the amount of NADPH produced, typically by fluorescence (Excitation: ~355 nm, Emission: ~460 nm).[30]

-

Data Analysis: Subtract the background fluorescence from the control wells from the sample wells. Calculate GALT activity relative to total protein content and incubation time.

Conclusion

The metabolic pathways for α-D-Galactopyranose in microorganisms are a testament to evolutionary adaptation and intricate regulatory control. The central Leloir pathway provides a direct route to glycolysis, while a variety of alternative pathways in bacteria, fungi, and archaea demonstrate metabolic plasticity. The sophisticated transcriptional circuits controlling these pathways in model organisms like E. coli and S. cerevisiae have been invaluable for understanding fundamental principles of gene regulation. For researchers and drug development professionals, a deep understanding of these pathways, their kinetics, and their regulation is essential for applications ranging from metabolic engineering for biofuel production to developing therapies for human metabolic disorders.

References

- 1. microbenotes.com [microbenotes.com]

- 2. tuscany-diet.net [tuscany-diet.net]

- 3. [PDF] Structure and Function of Enzymes of the Leloir Pathway for Galactose Metabolism* | Semantic Scholar [semanticscholar.org]

- 4. Alternative pathways of galactose assimilation: could inverse metabolic engineering provide an alternative to galactosemic patients? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Leloir pathway - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. The Leloir pathway: a mechanistic imperative for three enzymes to change the stereochemical configuration of a single carbon in galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transient kinetics of formation and reaction of the uridylyl-enzyme form of galactose-1-P uridylyltransferase and its Q168R-variant: insight into the molecular basis of galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Galactose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]

- 13. Galactose metabolism in yeast-structure and regulation of the leloir pathway enzymes and the genes encoding them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Improvement of Galactose Uptake in Saccharomyces cerevisiae through Overexpression of Phosphoglucomutase: Example of Transcript Analysis as a Tool in Inverse Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Pyrococcus furiosus - Wikipedia [en.wikipedia.org]

- 18. ‘Pyrococcus furiosus, 30 years on’ - PMC [pmc.ncbi.nlm.nih.gov]

- 19. KEGG PATHWAY: Galactose metabolism - Pyrococcus furiosus DSM 3638 [kegg.jp]

- 20. The galactose regulon of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Genome-Wide Transcriptional Regulation and Chromosome Structural Arrangement by GalR in E. coli [frontiersin.org]

- 22. Enzyme Activity Measurement for Galactokinase [creative-enzymes.com]

- 23. Kinetic studies with liver galactokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Kinetic studies with liver galactokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. studysmarter.co.uk [studysmarter.co.uk]

- 27. benchchem.com [benchchem.com]

- 28. Assessment of galactose-1-phosphate uridyltransferase activity in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Establishing New Cut-Off Limits for Galactose 1-Phosphate-Uridyltransferase Deficiency for the Dutch Newborn Screening Programme - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Sweetness: An In-depth Technical Guide to the Natural Occurrence and Sources of alpha-D-Galactopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-Galactopyranose, a naturally occurring monosaccharide, is a fundamental building block of life, playing a crucial role in the structure and function of a vast array of biological molecules. As an epimer of glucose, its unique stereochemistry at the C-4 position imparts distinct properties that influence the architecture of complex carbohydrates and mediate a variety of biological processes. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its diverse sources across the plant and animal kingdoms, and the intricate metabolic and signaling pathways in which it participates. Detailed experimental protocols for its quantification and visualization of key biological pathways are included to support further research and development in fields ranging from nutrition and food science to drug discovery and biomedicine.

Natural Occurrence and Sources of this compound

This compound is rarely found in its free monosaccharide form in nature. Instead, it is predominantly a constituent of larger, more complex carbohydrates, including disaccharides, oligosaccharides, and polysaccharides. Its presence is widespread, spanning from the cell walls of plants to the intricate glycoproteins on the surface of animal cells.

Plant Kingdom

In the plant kingdom, this compound is a key component of various polysaccharides that contribute to the structural integrity of the cell wall and serve as energy reserves.

-

Galactans and Arabinogalactans: These are complex polysaccharides where this compound is a major building block. They are abundant in the cell walls of many plants, contributing to their structural framework.[1]

-

Raffinose (B1225341) Family Oligosaccharides (RFOs): Legumes, such as beans and peas, are rich in RFOs like raffinose and stachyose, which are composed of repeating units of this compound linked to sucrose. These oligosaccharides serve as important energy stores for the plant.

-

Pectic Polysaccharides: Pectin, a major component of the primary cell wall of terrestrial plants, contains side chains rich in galactose residues.

-

Free Galactose: While less common, free galactose can be found in a variety of fruits and vegetables. The concentration of free galactose can vary depending on the plant species, variety, and stage of ripeness.[2][3]

Animal Kingdom

In animals, this compound is a vital component of various biomolecules, playing roles in energy metabolism, cell recognition, and immune responses.

-

Lactose: This disaccharide, commonly known as milk sugar, is composed of one molecule of beta-D-galactose and one molecule of D-glucose linked together. It is the primary carbohydrate source in the milk of most mammals.[4]

-

Glycoproteins and Glycolipids: this compound is an essential monosaccharide unit in the glycan chains of many glycoproteins and glycolipids. These molecules are crucial for cell-cell recognition, signaling, and immune responses. For instance, the blood group antigens (A, B, and O) are determined by the presence or absence of specific terminal galactose residues on glycoproteins and glycolipids on the surface of red blood cells.

-

Endogenous Production: Animals can synthesize galactose endogenously, which is then used for the biosynthesis of glycoproteins and glycolipids.[5]

Microorganisms

Certain microorganisms are also capable of producing and metabolizing this compound. For example, Escherichia coli is known to produce alpha-D-Galactose.[6]

Quantitative Data on this compound Occurrence

The following tables summarize the quantitative data available for the content of this compound (as free galactose or as a component of larger molecules) in various natural sources.

Table 1: Free alpha-D-Galactose Content in Selected Fruits and Vegetables

| Food Source | Galactose Content (mg/100g) | Reference |

| Persimmon | 35.4 | [2] |

| Red Pepper | 39.7 ± 1.9 | [3] |

| Papaya | >10 | [2] |

| Tomato | >10 | [2] |

| Watermelon | >10 | [2] |

| Date | >10 | [2] |

| Artichoke | <0.1 | [2] |

| Mushroom | <0.1 | [2] |

| Olive | <0.1 | [2] |

| Peanut | <0.1 | [2] |

| Red Potato | 2.0 ± 0.1 | [3] |

Table 2: Galactose Content in Selected Dairy Products

| Food Source | Galactose Content ( g/100g ) | Reference |

| Milk (2% fat) | 0.02 | [7] |

| Kefir | 0.91 | [7] |

| Mozzarella cheese | 0.78 | [7] |

| Cottage cheese | 0.12 | [7] |

| Cheddar cheese | 0.10 | [7] |

Key Metabolic and Signaling Pathways

This compound is a central player in several key metabolic and signaling pathways across different organisms.

Leloir Pathway of Galactose Metabolism

The primary pathway for the conversion of galactose to glucose is the Leloir pathway. This pathway is essential for the utilization of galactose from dietary sources.

References

- 1. Quantitative Galactose Colorimetric Competitive Assay Based on Galactose Dehydrogenase and Plasmonic Gold Nanostars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Carbohydrate - Wikipedia [en.wikipedia.org]

- 5. Galactose Toxicity in Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C6H12O6 | CID 439357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Anomers of D-Galactopyranose: α-D-Galactopyranose versus β-D-Galactopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the α- and β-anomers of D-galactopyranose, delving into their structural distinctions, physicochemical properties, biological significance, and the experimental methodologies used for their differentiation. This document is intended to serve as a valuable resource for researchers and professionals involved in carbohydrate chemistry, glycobiology, and drug development.

Introduction: The Anomeric Distinction

D-Galactose, a C-4 epimer of glucose, is a fundamental monosaccharide in various biological processes. In aqueous solution, D-galactose predominantly exists in a cyclic pyranose form, which gives rise to two stereoisomers, or anomers, designated as α-D-galactopyranose and β-D-galactopyranose. This stereoisomerism occurs at the anomeric carbon (C-1), the original carbonyl carbon in the open-chain form. The orientation of the hydroxyl group on this carbon relative to the plane of the pyranose ring defines the anomer. In α-D-galactopyranose, the anomeric hydroxyl group is in an axial position, while in β-D-galactopyranose, it occupies an equatorial position. This seemingly subtle structural difference leads to distinct physicochemical properties and profoundly impacts their biological roles and interactions.

The interconversion between the α and β anomers in solution, a process known as mutarotation, results in an equilibrium mixture. Understanding the individual characteristics and biological implications of each anomer is crucial for comprehending their function in complex biological systems and for their application in therapeutic design.

Physicochemical Properties: A Comparative Analysis

The distinct spatial arrangement of the anomeric hydroxyl group in α- and β-D-galactopyranose directly influences their physical and chemical properties. A summary of these key quantitative differences is presented in the tables below.

Table 1: Physicochemical Properties of D-Galactopyranose Anomers

| Property | α-D-Galactopyranose | β-D-Galactopyranose |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ |

| Molecular Weight | 180.16 g/mol | 180.16 g/mol |

| Melting Point | 168-170 °C | 179-179.5 °C |

| Specific Rotation ([α]D) | +150.7° | +52.8° |

| Solubility in Water | Soluble | Slightly soluble |

Note: Specific rotation values are for the pure anomers at equilibrium in water. The equilibrium mixture has a specific rotation of +80.2°.

Biological Significance: More Than Just a Structural Isomer

The anomeric configuration of D-galactose is not a trivial detail in biological systems. It dictates the specificity of enzymatic reactions, the nature of protein-carbohydrate interactions, and the assembly of complex glycoconjugates.

The Leloir Pathway: An Anomer-Specific Metabolic Route

The primary pathway for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate. The enzymes in this pathway exhibit strict anomeric specificity. For instance, galactokinase, the first enzyme in the pathway, preferentially phosphorylates α-D-galactose. Consequently, β-D-galactose must first be converted to the α-anomer by the enzyme galactose mutarotase (B13386317) (aldose 1-epimerase) to efficiently enter this metabolic route. This enzymatic control of anomeric configuration highlights the importance of maintaining specific anomeric pools within the cell.

Glycoconjugate Biosynthesis and Recognition

The anomeric linkage (α or β) of galactose residues in glycoproteins and glycolipids is critical for their structure and function. Glycosyltransferases, the enzymes responsible for synthesizing these complex carbohydrates, are highly specific for both the donor sugar nucleotide and the anomeric configuration of the linkage they create.

For example, the biosynthesis of the blood group B antigen involves an α-1,3-galactosyltransferase that specifically transfers a galactose residue in an α-linkage. Conversely, the synthesis of N-acetyllactosamine structures, common components of N- and O-glycans, involves β-1,4-galactosyltransferases.

Furthermore, lectins, a class of carbohydrate-binding proteins, often exhibit a preference for one anomer over the other. For instance, some galectins, which play roles in cell adhesion, inflammation, and cancer, show a preference for β-galactosides. This anomeric specificity is a key determinant in mediating cellular recognition and signaling events.

The α-Gal Epitope and Immune Response

The disaccharide galactose-α-1,3-galactose (α-Gal) is a prominent antigen found on the cells of most non-primate mammals. Humans and other Old World primates lack the enzyme α-1,3-galactosyltransferase and therefore do not produce this epitope. As a result, humans have naturally occurring antibodies against α-Gal, which are a major cause of hyperacute rejection in xenotransplantation. The "alpha-gal syndrome" is an allergic reaction to red meat triggered by IgE antibodies against the α-Gal epitope, often induced by tick bites. This highlights a critical instance where the α-anomeric linkage of galactose has profound immunological consequences.

Drug Development and Targeting

The anomeric configuration of galactose is a critical consideration in drug design and targeted drug delivery. The asialoglycoprotein receptor (ASGPR), highly expressed on hepatocytes, recognizes and internalizes glycoproteins with terminal galactose or N-acetylgalactosamine residues. This receptor exhibits a preference for ligands with a specific anomeric configuration, a factor that can be exploited for liver-targeted drug delivery. By conjugating drugs to galactosyl moieties with the optimal anomeric linkage, their selective uptake by liver cells can be enhanced, thereby increasing therapeutic efficacy and reducing off-target side effects. While D-galactose is a versatile vector for prodrug design, the specific anomeric linkage can influence the stability and release of the parent drug.

Experimental Protocols for Anomer Differentiation

Several analytical techniques can be employed to differentiate and quantify α- and β-D-galactopyranose. The choice of method depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or kinetic measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of carbohydrates. 1H and 13C NMR can readily distinguish between the α and β anomers based on the chemical shifts and coupling constants of the anomeric proton and carbon.

Experimental Protocol: 1H NMR for Anomer Differentiation

-

Sample Preparation: Dissolve 5-10 mg of the galactose sample in 0.5 mL of deuterium (B1214612) oxide (D₂O). Add a small amount of a reference standard (e.g., TSP or acetone) for chemical shift calibration.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Set the temperature to 25 °C.

-

Data Acquisition: Acquire a 1D ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width that encompasses all proton signals (typically 0-10 ppm), and a relaxation delay of at least 1-2 seconds.

-

Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and perform baseline correction.

-

Spectral Analysis:

-

Identify the anomeric proton signals. The anomeric proton of α-D-galactopyranose typically appears as a doublet at a lower field (δ ≈ 5.2 ppm) with a smaller coupling constant (³J(H1,H2) ≈ 3-4 Hz), characteristic of an axial-equatorial relationship.

-

The anomeric proton of β-D-galactopyranose appears as a doublet at a higher field (δ ≈ 4.6 ppm) with a larger coupling constant (³J(H1,H2) ≈ 7-8 Hz), indicative of a diaxial relationship.

-

Integrate the anomeric proton signals to determine the relative ratio of the α and β anomers in the sample.

-

X-ray Crystallography

X-ray crystallography provides definitive, high-resolution three-dimensional structural information, allowing for the unambiguous assignment of the anomeric configuration.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the galactose anomer. This is a critical and often challenging step. A common method is slow evaporation of a saturated aqueous or aqueous-ethanolic solution of the pure anomer.

-

Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods, to generate an initial electron density map. An atomic model is then built into the electron density and refined to obtain the final, high-resolution structure.

-

Structural Analysis: The refined structure will clearly show the orientation of the hydroxyl group at the anomeric carbon, confirming whether it is the α or β anomer.

Enzymatic Assays

Enzymatic assays offer a highly specific and sensitive method for the quantification of a particular anomer. A coupled enzyme assay involving galactose mutarotase and an anomer-specific dehydrogenase is commonly used.

Experimental Protocol: Anomer-Specific Enzymatic Assay

This protocol utilizes the specificity of β-galactose dehydrogenase, which only acts on the β-anomer.

-

Reagents:

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.6)

-

NAD⁺ solution

-

β-Galactose Dehydrogenase

-

Galactose Mutarotase (optional, to measure total galactose)

-

Galactose sample

-

-

Procedure for β-D-Galactopyranose Quantification:

-

Prepare a reaction mixture in a cuvette containing the assay buffer and NAD⁺.

-

Add the galactose sample to the cuvette and mix.

-

Initiate the reaction by adding β-galactose dehydrogenase.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH as β-D-galactopyranose is oxidized. The initial rate of absorbance change is proportional to the concentration of the β-anomer.

-

-

Procedure for Total Galactose Quantification (α + β):

-

Follow the same procedure as above, but include galactose mutarotase in the initial reaction mixture. The mutarotase will rapidly interconvert the α-anomer to the β-anomer, allowing the β-galactose dehydrogenase to act on the entire galactose pool.

-

-

Calculation: The concentration of the α-anomer can be calculated by subtracting the concentration of the β-anomer from the total galactose concentration.

Conclusion

The anomers of D-galactopyranose, α and β, exhibit distinct physicochemical properties and play specific roles in biological systems. Their differentiation is crucial for a comprehensive understanding of carbohydrate metabolism, cell signaling, and for the rational design of targeted therapeutics. This guide has provided a detailed comparison of the two anomers, outlined their biological significance, and presented key experimental protocols for their differentiation. It is hoped that this information will serve as a valuable resource for researchers and professionals in the field, fostering further investigation into the nuanced roles of these fundamental biomolecules.

The Pivotal Role of α-D-Galactopyranose in Glycoconjugate Biosynthesis: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Glycosylation, the enzymatic process of attaching glycans to proteins, lipids, and other organic molecules, is a critical post-translational modification that dictates a vast array of biological functions. At the heart of many of these complex carbohydrate structures is α-D-galactopyranose (galactose), a C4 epimer of glucose. Its incorporation into glycoconjugates is fundamental for processes ranging from cell-cell recognition and signaling to immune responses.[1][2] This technical guide provides an in-depth exploration of the journey of α-D-galactopyranose, from its metabolic activation to its ultimate role as a key building block in the biosynthesis of diverse glycoconjugates. We detail the enzymatic pathways, present quantitative data on relevant reactions, outline key experimental protocols, and provide visual diagrams of core processes to offer a comprehensive resource for professionals in the fields of glycoscience and drug development.

Metabolic Activation: The Leloir Pathway

Before α-D-galactopyranose can be incorporated into glycoconjugates, it must be converted into an activated sugar nucleotide. This universal donor substrate is uridine diphosphate-α-D-galactose (UDP-Gal) .[3][4] The primary route for its synthesis is the Leloir pathway, which salvages galactose from dietary sources or cellular turnover.

The pathway consists of three key enzymatic steps:

-

Phosphorylation: Galactokinase (GALK) phosphorylates galactose at the C1 position to form galactose-1-phosphate (Gal-1-P).

-

UDP-Group Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP moiety from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate.

-

Epimerization: In the absence of free galactose, cells can synthesize UDP-galactose from the more abundant UDP-glucose using the enzyme UDP-glucose 4'-epimerase (GALE), which interconverts the two sugar nucleotides.[3]

This activated UDP-Gal is the essential donor for all galactosyltransferase enzymes.[4][5]

Caption: The Leloir Pathway for UDP-α-D-Galactose synthesis.

Role in Glycoprotein (B1211001) Biosynthesis

Galactose is a common constituent of both N-linked and O-linked glycans, where its addition significantly impacts protein folding, stability, and function.

N-Linked Glycosylation

N-linked glycosylation begins in the endoplasmic reticulum (ER) with the attachment of a precursor oligosaccharide to an asparagine residue of a nascent polypeptide.[6] This precursor is then trimmed and modified as the protein transits through the ER and Golgi apparatus. Galactose residues are added in the trans-Golgi by specific β-1,4-galactosyltransferases (β4GalTs) .[2] These enzymes transfer galactose from UDP-Gal to terminal N-acetylglucosamine (GlcNAc) residues on the growing glycan chain, forming the common LacNAc (Galβ1-4GlcNAc) structure.[2] This structure can be further elongated or capped with sialic acid.

O-Linked Glycosylation

O-linked glycosylation involves the attachment of a sugar to the hydroxyl group of a serine or threonine residue.[7] The most common type, mucin-type O-glycosylation, is initiated by the transfer of N-acetylgalactosamine (GalNAc) to the polypeptide in the Golgi.[8] This initial Tn antigen can be extended into various core structures. Galactose is a key component of several of these cores. For instance, in Core 1 synthesis, a β-1,3-galactosyltransferase attaches galactose to the initial GalNAc residue. This Core 1 structure can be further modified with other sugars, including additional galactose residues.[9]

Caption: Galactose addition occurs in the trans-Golgi apparatus.

Role in Glycolipid Biosynthesis

Glycolipids are essential components of cellular membranes, involved in stability, signaling, and cell recognition. Galactose is a defining feature of two major classes: galactolipids and glycosphingolipids.

Galactolipids

Predominantly found in the thylakoid membranes of chloroplasts in plants and cyanobacteria, galactolipids are crucial for photosynthesis.[10][11] The two main types are monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG).[12][13] Their biosynthesis occurs in the chloroplast envelope:

-

MGDG Synthesis: MGDG synthase transfers a galactose residue from UDP-Gal to diacylglycerol (DAG).[12][14]

-

DGDG Synthesis: DGDG synthase adds a second galactose, also from UDP-Gal, to MGDG.[12][13]

The ratio of MGDG to DGDG is critical for maintaining the structural integrity and function of the thylakoid membrane.[12]

Caption: Biosynthesis of MGDG and DGDG in plant chloroplasts.

Glycosphingolipids

In mammals, galactose is a central component of glycosphingolipids, where glycans are attached to a ceramide lipid anchor. The synthesis of lactosylceramide (B164483) (Galβ1-4Glc-Cer) from glucosylceramide is a key step, catalyzed by a β-1,4-galactosyltransferase. Lactosylceramide is the precursor for a vast array of more complex glycosphingolipids, including the ganglioside series, which are vital for neuronal function.

Quantitative Data Summary

The efficiency of galactose incorporation is determined by the kinetic properties of galactosyltransferases and the cellular concentrations of substrates.

Table 1: Kinetic Parameters of Bovine β-1,4-Galactosyltransferase 1 (Lactose Synthase)

| Substrate | K_m Value | Condition / Notes |

|---|---|---|

| UDP-Galactose | 16 µM | In the presence of Mn²⁺. |

| Glucose | > 1 M | In the absence of the regulatory protein α-lactalbumin. |

| Glucose | ~ 1 mM | In the presence of α-lactalbumin, which dramatically increases affinity for glucose. |

Data highlights the role of regulatory proteins in modulating substrate affinity.[15]

Table 2: Typical Substrate Concentrations for In Vitro Glycosyltransferase Assays

| Component | Typical Concentration | Purpose |

|---|---|---|

| Donor Substrate (e.g., UDP-Gal) | 50 µM - 1 mM | Provides the galactose moiety. |

| Acceptor Substrate (Peptide/Glycan) | 100 µM - 200 µM | The molecule to which galactose is transferred. |

| Divalent Cation (e.g., MnCl₂) | 5 - 10 mM | Required cofactor for many galactosyltransferases. |

| Buffer (e.g., Tris-HCl, pH 7.4) | 25 - 50 mM | Maintains optimal pH for enzyme activity. |

Concentrations are optimized based on the specific enzyme and substrates being studied.[16][17]

Experimental Protocols

Analyzing the function of α-D-galactopyranose in glycoconjugate biosynthesis often requires measuring the activity of galactosyltransferases and characterizing the resulting glycan structures.

Protocol: Galactosyltransferase Activity Assay

This protocol describes a general method to measure the transfer of galactose from a donor to an acceptor substrate, using either a crude cell lysate or a purified recombinant enzyme.[18]

Principle: The enzyme catalyzes the transfer of galactose from UDP-Galactose to a specific acceptor. The activity can be quantified by measuring the amount of product formed. This is often achieved by using a radiolabeled or fluorescently tagged donor substrate and separating the labeled product from the unreacted substrate.

Materials:

-

Enzyme source (cell lysate or purified galactosyltransferase)

-

Donor Substrate: UDP-Galactose (can be radiolabeled, e.g., UDP-[¹⁴C]Gal)

-

Acceptor Substrate (e.g., N-acetylglucosamine, a specific peptide, or oligosaccharide)

-

Reaction Buffer: 50 mM Tris-HCl or HEPES, pH 7.4

-

Cofactor: 10 mM MnCl₂

-

Stop Solution: 20 mM EDTA or 0.1% TFA

-

Cleanup columns (e.g., ion-exchange or reverse-phase) for product separation[18]

-

Scintillation counter or HPLC with fluorescence/mass spectrometry detection

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture (total volume 20-50 µL). A typical mixture contains the reaction buffer, MnCl₂, acceptor substrate, and enzyme source.[17]

-

Initiation: Start the reaction by adding the UDP-Galactose donor substrate.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 15 minutes to 16 hours), ensuring the reaction remains in the linear range.[9][17]

-

Termination: Stop the reaction by adding the stop solution or by boiling at 100°C for 3 minutes.[9][17]

-

Product Separation: Separate the glycosylated product from the unreacted UDP-Gal. If using a radiolabeled donor, an ion-exchange column can be used to retain the charged, unreacted UDP-[¹⁴C]Gal while the neutral product elutes.[18]

-

Quantification:

-

Radiolabel: Measure the radioactivity of the eluted product using a scintillation counter.

-

HPLC: Analyze the reaction mixture by HPLC to separate and quantify the product peak based on fluorescence or mass.

-

Caption: Workflow for a typical galactosyltransferase assay.

Protocol: Analysis of Galactose-Containing Glycans

Principle: To understand the final glycoconjugate structures, glycans are released from the protein or lipid, labeled with a fluorescent tag, and analyzed. Exoglycosidase enzymes, which specifically cleave terminal sugar residues, are used to confirm the presence and linkage of galactose.[19]

Methodology:

-

Glycan Release: Release N-glycans from the purified glycoprotein using the enzyme PNGase F.

-

Fluorescent Labeling: Label the reducing end of the released glycans with a fluorescent tag (e.g., 2-aminobenzamide).

-

Initial Analysis: Separate and quantify the labeled glycans using Hydrophilic Interaction Liquid Chromatography (HILIC) with fluorescence detection (HILIC-FLD).[20] This provides a profile of the different glycoforms.

-

Exoglycosidase Digestion: Treat an aliquot of the labeled glycans with α1-3,6-galactosidase, an enzyme that specifically removes terminal α-linked galactose residues.[19]

-

Comparative Analysis: Re-run the digested sample on HILIC-FLD. A shift in the retention time of a peak, corresponding to the loss of a galactose residue, confirms the presence of terminal galactose. The difference in peak area before and after digestion provides a quantitative measure of the specific galactosylated structure.[19]

Conclusion

α-D-Galactopyranose is an indispensable monosaccharide in the biosynthesis of a vast range of glycoconjugates. Its journey from a free sugar to an activated UDP-Galactose donor, and its subsequent transfer by a large family of galactosyltransferases, underpins the creation of complex glycan structures that are essential for health and are often altered in disease. For researchers and drug development professionals, understanding the pathways of galactose incorporation, the enzymes involved, and the methods to analyze these processes is critical for developing novel diagnostics, therapeutics, and glycoengineered biopharmaceuticals.

References

- 1. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. eversyn.de [eversyn.de]

- 5. caymanchem.com [caymanchem.com]

- 6. N-linked glycosylation - Wikipedia [en.wikipedia.org]

- 7. O-linked glycosylation - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. Diversity in Biosynthetic Pathways of Galactolipids in the Light of Endosymbiotic Origin of Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Do Galactolipid Synthases Play a Key Role in the Biogenesis of Chloroplast Membranes of Higher Plants? [frontiersin.org]

- 13. Galactolipid biosynthesis in flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Galactolipid synthesis in chloroplast inner envelope is essential for proper thylakoid biogenesis, photosynthesis, and embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. [Enzyme assay of polypeptide N-acetylgalactosaminyltransferase, β1,3-glycosyltransferase, and β1,4-glycosyltransferases. [1] Polypeptide N-acetylgalactosaminyltransferase family]:Glycoscience Protocol Online Database [jcggdb.jp]

- 17. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Unambiguous identification and quantification of galactose-α-1,3-galactose as a critical quality attribute with mass spectrometry and exoglycosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Multivariate quantitative analysis of glycan impact on IgG1 effector functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of alpha-D-Galactopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of alpha-D-Galactopyranose. The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and structural relationships.

Chemical Properties

This compound is a monosaccharide and an aldohexose, existing as a six-membered pyranose ring.[1] It is the alpha-anomer of D-galactose, differing from the beta-anomer in the configuration at the anomeric carbon (C1).[1] This stereochemical distinction is crucial for its biological role and chemical reactivity. In aqueous solutions, this compound is in equilibrium with its beta-anomer and the open-chain aldehyde form through a process called mutarotation.[2][3]

Table 1: Summary of Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₆ | [4][5][6][7][8] |

| Molecular Weight | 180.16 g/mol | [4][5][8] |

| IUPAC Name | (2S,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [4] |

| CAS Number | 3646-73-9 | [4][6][7] |

| Hydrogen Bond Donor Count | 5 | [7] |

| Hydrogen Bond Acceptor Count | 6 | [7] |

| Rotatable Bond Count | 1 | [7] |

Physical Properties

This compound is a white, crystalline solid that is highly soluble in water.[1][5] Its solubility is attributed to the numerous hydroxyl groups that readily form hydrogen bonds with water molecules.[1] One of its most defining physical characteristics is its optical activity, exhibiting dextrorotation of plane-polarized light.[1][2]

Table 2: Summary of Physical Properties

| Property | Value | Source |

| Physical Description | Solid, White crystals | [4][5] |

| Melting Point | 168-170 °C | [5][9] |

| 170 °C | [4] | |

| 164 °C (from Ethanol) | [7] | |

| Solubility in Water | 683.0 mg/mL | [4][7] |

| Soluble | [5][10] | |

| Solubility in Other Solvents | Soluble in pyridine, slightly soluble in ethanol (B145695) and glycerin. | [5] |

| Density | 1.5 g/cm³ | [5] |

| Specific Rotation [α]D | +150.7° | [2][3] |

| +79.0 to +81.0° (equilibrium in dil. NH₄OH) | [5][9] |

Crystallographic Data

The three-dimensional structure of this compound has been determined by X-ray crystallography. It crystallizes in the orthorhombic space group P2₁2₁2₁.[4][11]

Table 3: Crystal Structure Data for this compound

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [12] |

| Space Group | P 2₁ 2₁ 2₁ | [4][11] |

| a | 5.8999 Å | [4] |

| b | 7.8433 Å | [4] |

| c | 15.685 Å | [4] |

| α | 90.00° | [4] |

| β | 90.00° | [4] |

| γ | 90.00° | [4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of carbohydrates. The chemical shifts are indicative of the electronic environment of each proton and carbon atom in the molecule.

Table 4: ¹H and ¹³C NMR Spectral Data (in D₂O)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Source |

| 1 | 5.26 (d, J=3.70 Hz) | 92.92 | [13] |

| 2 | 3.82 (m) | 68.98 | [13] |

| 3 | 3.82 (m) | 69.79 | [13] |

| 4 | 3.98 (m) | 69.94 | [13] |

| 5 | 4.07 (m) | 71.11 | [13] |

| 6 | 3.74 (m) | 61.81 | [13] |

Note: Spectra were referenced to an internal acetone (B3395972) standard. Multiplicity is denoted as d (doublet) and m (multiplet).[13]

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of this compound.

Caption: Mutarotation of D-Galactose in solution.

Caption: Workflow for characterizing this compound.

Experimental Protocols

The determination of the chemical and physical properties of this compound relies on well-established analytical techniques.

-

X-ray Crystallography:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation from an aqueous or ethanol solution.[5]

-

Data Collection: A selected crystal is mounted on a diffractometer. Intensity data are collected using a radiation source (e.g., Cu Kα).[12][14]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by least-squares procedures to determine atomic coordinates, bond lengths, angles, and crystallographic parameters like unit cell dimensions and space group.[11][12]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of high-purity this compound is dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to avoid signals from the solvent's protons.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For detailed structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed.[4][13]

-

Data Processing: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). Chemical shifts are typically referenced to an internal standard.[13]

-

-

Polarimetry (Specific Rotation):

-

Solution Preparation: A precise concentration of this compound is prepared in a specified solvent (e.g., water).[2]

-

Measurement: The solution is placed in a polarimeter cell of a known path length. The optical rotation is measured at a specific temperature (usually 20°C or 25°C) and wavelength (typically the sodium D-line, 589 nm).[2]

-

Calculation: The specific rotation is calculated from the observed rotation, concentration, and path length. For mutarotating sugars, the rotation is often measured immediately after dissolution and again after equilibrium is reached.[2][3]

-

-

Melting Point Determination:

-

Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is slowly increased.

-

Observation: The temperature range over which the solid first begins to melt until it becomes completely liquid is recorded as the melting point.[5]

-

References

- 1. CAS 3646-73-9: α-D-Galactopyranose | CymitQuimica [cymitquimica.com]

- 2. The specific rotation of α-D-galactose is 150.7 and that of β-D-g... | Study Prep in Pearson+ [pearson.com]

- 3. Solved The carbohydrate α-D-galactopyranose has a specific | Chegg.com [chegg.com]

- 4. This compound | C6H12O6 | CID 439357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. α-d-Galactopyranose [webbook.nist.gov]

- 7. echemi.com [echemi.com]

- 8. alpha-D-galactopyranoside | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. D-Galactose | 59-23-4 [chemicalbook.com]

- 10. D-Galactose | Alpha-D-galactose | hexose sugar | TargetMol [targetmol.com]